GPR35 Antagonism: Confirmed Inactivity of CAS 857494-24-7 in a Primary Screening Assay
In a primary GPR35 antagonism assay deposited in the European Chemical Biology Database (ECBD), the target compound (EOS62141) was tested and returned an activity call of inactive [1]. This negative result provides a defined exclusion criterion that may be valuable for research programs seeking to avoid GPR35-mediated off-target effects or, conversely, to exclude this scaffold from GPR35-focused campaigns. By contrast, known GPR35 antagonists such as ML194 exhibit nanomolar potency (IC50 = 160 nM) in the same target system [2]. No comparative GPR35 data are currently available for the closest structural analogs of the target compound.
| Evidence Dimension | GPR35 antagonism (primary assay activity call) |
|---|---|
| Target Compound Data | Inactive |
| Comparator Or Baseline | ML194 (reference GPR35 antagonist): IC50 = 160 nM |
| Quantified Difference | Activity not detected for target compound vs. 160 nM for reference antagonist; direct head-to-head comparison with structural analogs not available |
| Conditions | GPR35 antagonism primary assay (ECBD assay EOS300038); target: G-protein coupled receptor 35 |
Why This Matters
A documented negative result in a specific target assay allows procurement decisions to be informed by actual screening data rather than structural prediction alone, reducing the risk of investing in a compound that is inactive at a target of interest.
- [1] European Chemical Biology Database (ECBD). EOS62141: 3-(4-(4-Fluorophenyl)piperazin-1-yl)-1-isopropylpyrrolidine-2,5-dione. GPR35 antagonism assay (EOS300038). Available at: https://sildrug.ibb.waw.pl/ecbd/EOS62141/ View Source
- [2] Heynen-Genel S, Dahl R, Shi S, et al. Selective GPR35 Antagonists – Probe 3. Probe Reports from the NIH Molecular Libraries Program, 2011. ML194: IC50 = 160 nM. Available at: https://www.ncbi.nlm.nih.gov/books/NBK179228/ View Source
